molecular formula C12H13NO2 B2553496 2-(4-Cyanophenyl)-3-methylbutanoic acid CAS No. 70888-01-6

2-(4-Cyanophenyl)-3-methylbutanoic acid

Cat. No.: B2553496
CAS No.: 70888-01-6
M. Wt: 203.241
InChI Key: OVVNKGRLBZFBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyanophenyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
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Scientific Research Applications

  • Odorant Formation in Yeast Extracts : A study by Münch, Hofmann, & Schieberle (1997) explored the key odorants generated by thermal treatment of yeast extracts, which is relevant in food chemistry. This study helps in understanding the formation of flavor compounds in food processing.

  • Synthesis and Application in Medicinal Chemistry : Crameri et al. (1997) developed a synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, highlighting its application in pharmaceutical synthesis (Crameri, Foricher, Scalone, & Schmid, 1997).

  • Chemical Kinetics and Reaction Mechanisms : The study of the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including 4-phenylbutanoic acid, provides insight into the reaction pathways and stability of these compounds under high-temperature conditions. This is crucial in the field of chemical engineering and process optimization (Al-Awadi, Abdallah, Dib, Ibrahim, Al-Awadi, & El-Dusouqui, 2005).

  • Molecular Docking and Computational Chemistry : Raajaraman, Sheela, & Muthu (2019) conducted a study involving quantum computational, spectroscopic, and ligand-protein docking studies on 2-phenylbutanoic acid and its derivatives. This research is significant in the field of drug discovery and computational chemistry (Raajaraman, Sheela, & Muthu, 2019).

  • Catalysis and Chemical Activation : The activation of C(sp(3))-H bonds of methyl ketones by a unique gold(I)-silver(I) oxo cluster was investigated, demonstrating the potential of metal clusters in catalysis and chemical synthesis. This study has implications for the development of new catalytic processes in organic chemistry (Pei, Yang, Lei, Chang, Guan, Wan, Wen, & Wang, 2015).

Mechanism of Action

While the specific mechanism of action for 2-(4-Cyanophenyl)-3-methylbutanoic acid is not available, related compounds such as Crisaborole have mechanisms that involve the inhibition of phosphodiesterase 4 (PDE4), leading to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators .

Safety and Hazards

The safety data sheet for 2-(4-Cyanophenyl)acetic acid indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-cyanophenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-9(7-13)4-6-10/h3-6,8,11H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVNKGRLBZFBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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